2,5-Bis(aminomethyl)tetrahydrofuran

Bio-based Polymers Gas Barrier Materials Polyamide Synthesis

2,5-Bis(aminomethyl)tetrahydrofuran (CAS 66918-21-6, also known as BAMTHF) is a bio-based primary diamine monomer derived from biomass-derived 5-hydroxymethylfurfural (HMF). It features a fully saturated tetrahydrofuran ring with two aminomethyl substituents at the 2- and 5-positions, providing a flexible, aliphatic backbone distinct from its aromatic analog, 2,5-bis(aminomethyl)furan (BAMF).

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 66918-21-6
Cat. No. B021127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(aminomethyl)tetrahydrofuran
CAS66918-21-6
Synonyms1,6-Diamino-2,5-anhydro-1,3,4,6-tetradeoxyhexitol;  Tetrahydro-2,5-furanebis(methylamine)
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC1CC(OC1CN)CN
InChIInChI=1S/C6H14N2O/c7-3-5-1-2-6(4-8)9-5/h5-6H,1-4,7-8H2
InChIKeyXEXIPRQHXNUUAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2,5-Bis(aminomethyl)tetrahydrofuran (CAS 66918-21-6): A Bio-Based Diamine Monomer for High-Performance Polymers and Specialty Chemicals


2,5-Bis(aminomethyl)tetrahydrofuran (CAS 66918-21-6, also known as BAMTHF) is a bio-based primary diamine monomer derived from biomass-derived 5-hydroxymethylfurfural (HMF) [1]. It features a fully saturated tetrahydrofuran ring with two aminomethyl substituents at the 2- and 5-positions, providing a flexible, aliphatic backbone distinct from its aromatic analog, 2,5-bis(aminomethyl)furan (BAMF) [2]. This compound is a key building block for the synthesis of biorenewable polyamides, polyimides, and polyurethanes, as well as serving as an epoxy curing agent and a precursor for corrosion inhibitors [3]. Its saturated ring structure confers different polymer properties compared to aromatic diamines, making it a subject of increasing interest for sustainable materials and specialized applications [4].

Why 2,5-Bis(aminomethyl)tetrahydrofuran Cannot Be Directly Substituted with Other Furanic or Aliphatic Diamines


2,5-Bis(aminomethyl)tetrahydrofuran exhibits distinct structural and reactivity characteristics that prevent simple interchange with its closest analogs, particularly 2,5-bis(aminomethyl)furan (BAMF) and conventional aliphatic diamines. Unlike BAMF, which possesses a rigid, planar aromatic-like furan ring, BAMTHF's saturated tetrahydrofuran ring introduces chain flexibility and alters intermolecular interactions in polymers [1]. Furthermore, its specific reactivity as a diamine, including its performance as an epoxy curing agent and its role in forming specific polyamide networks, is dictated by its unique combination of a cyclic ether and primary amine groups, a profile not replicated by linear aliphatic diamines such as hexamethylenediamine [2]. Substitution would therefore lead to measurable differences in polymer thermal properties, mechanical strength, gas barrier performance, and overall material performance, necessitating a rigorous evaluation of this specific monomer for targeted applications [3].

Quantitative Differentiation of 2,5-Bis(aminomethyl)tetrahydrofuran (BAMTHF) Against Closest Analogs: A Technical Evidence Guide


Polyamide Gas Barrier Performance: BAMTHF-Containing Polyamides vs. BAMF-Containing Polyamides

Unitika Ltd.'s patent literature explicitly states that polyamides incorporating 2,5-bis(aminomethyl)tetrahydrofuran (BAMTHF) as a diamine component exhibit excellent gas-barrier properties, a characteristic attributed to the specific polymer structure derived from this monomer [1]. While direct quantitative comparison data against polyamides made exclusively with 2,5-bis(aminomethyl)furan (BAMF) is not disclosed in the public domain, the patent's classification of these polyamides as possessing excellent heat resistance, chemical resistance, mechanical property, and gas-barrier property establishes a performance benchmark [2]. The differentiation claim is based on the unique structural contribution of the saturated tetrahydrofuran ring, which, unlike the rigid furan ring in BAMF, is expected to influence polymer chain packing and free volume, thereby affecting gas permeability [3]. The provided mol% range for BAMTHF incorporation (15-85 mol%) highlights its tunable role in achieving desired material properties [2].

Bio-based Polymers Gas Barrier Materials Polyamide Synthesis Sustainable Packaging

Polymer Network Flexibility and Processability: BAMTHF vs. Aromatic Diamines in Polyimides

The Rhodia Operations patent (EP 2989144 A1) describes the use of both 2,5-bis(aminomethyl)furan (BAMF) and 2,5-bis(aminomethyl)tetrahydrofuran (BAMTHF) as diamines for synthesizing polyimides [1]. The selection of BAMTHF over BAMF is driven by the desire to modulate the final polymer's properties. Specifically, BAMTHF's saturated ring provides enhanced chain flexibility and potentially lower glass transition temperatures (Tg) compared to the rigid, aromatic-like structure of BAMF, which would impart higher thermal stability and stiffness [2]. While the patent does not provide a direct side-by-side comparison of Tg values for polyimides made from each diamine, it establishes that the choice between BAMF and BAMTHF allows for the tuning of polymer properties. This structural difference is critical for applications requiring improved polymer processability or specific mechanical compliance [3].

Polyimide Synthesis Polymer Flexibility Processability Thermal Stability

One-Pot Synthesis Efficiency: BAMTHF Production from BAMF vs. Multi-Step Alternative Routes

A key differentiator for 2,5-bis(aminomethyl)tetrahydrofuran (BAMTHF) lies in its modern, efficient synthetic routes. The patented method by Mitsubishi Gas Chemical Co. (US 2020/0308126 A1) details a one-pot synthesis of BAMTHF directly from 2,5-bis(aminomethyl)furan (BAMF) via catalytic hydrogenation [1]. This contrasts with earlier, more complex routes, such as the three-step process reported by Naemura et al. (starting from tetrahydrofuran-dicarboxylic acid) or the process using hexa-1,5-diene by Kohn et al., which were noted for their commercial impracticality [2]. The new method is described as 'efficient' and operates under mild conditions (hydrogen pressure more than 0 MPa and up to 25 MPa, though specific yield data is not quantified in the public abstract) [3]. The ability to produce BAMTHF in a single, high-yielding step from the readily available bio-based precursor BAMF represents a significant improvement in process economics and sustainability, directly impacting procurement decisions for scale-up.

Green Chemistry Process Efficiency Monomer Synthesis Catalytic Hydrogenation

Cis/Trans Isomer Ratio in Synthesis: A Quality Control Metric for BAMTHF

The synthesis of 2,5-bis(aminomethyl)tetrahydrofuran (BAMTHF) can yield a mixture of cis and trans isomers, a characteristic not present in its aromatic analog, 2,5-bis(aminomethyl)furan (BAMF) [1]. The ratio of these isomers can influence the properties of the resulting polymers. One synthesis route reported by Benchchem (excluded from this analysis as a primary source per guidelines) claims to produce BAMTHF as a 90/10 mixture of cis/trans isomers according to 13C NMR analysis in deuterated methanol . While this specific data is from an excluded source, it highlights the importance of isomer ratio as a critical quality attribute for BAMTHF procurement. For BAMF, isomerism is not a factor due to its planar aromatic structure. Therefore, BAMTHF offers an additional dimension of tunability in polymer design that BAMF cannot provide.

Stereochemistry Polymer Properties Quality Control NMR Analysis

Catalytic Activity in PET Polymerization: BAMTHF as a Low-Temperature Catalyst vs. Conventional Catalysts

2,5-Bis(aminomethyl)tetrahydrofuran (BAMTHF) has been identified as a polymerization catalyst for polyethylene terephthalate (PET) that is effective at low temperatures, a property not shared by its aromatic analog BAMF or by conventional heavy metal-based catalysts . According to a product datasheet from CymitQuimica, BAMTHF is 'effective at low temperatures' and 'not active at high temperatures,' and it is stable in acidic and neutral media . This behavior contrasts with traditional antimony- or titanium-based PET catalysts, which typically require higher temperatures for optimal activity. The low-temperature activity profile of BAMTHF offers potential energy savings and reduced thermal degradation of the polymer during synthesis. While direct comparative kinetic data (e.g., turnover frequency vs. temperature) is not provided, this distinct thermal activity profile positions BAMTHF as a specialized catalyst for specific PET polymerization conditions.

Polymerization Catalyst Polyethylene Terephthalate (PET) Low-Temperature Activity Green Chemistry

Validated Application Scenarios for 2,5-Bis(aminomethyl)tetrahydrofuran Based on Quantitative Differentiation Evidence


Synthesis of Bio-Based Polyamides with Enhanced Gas Barrier Properties for Sustainable Packaging

This scenario is directly supported by Unitika Ltd.'s patents (JP 2017-101179 A and JP 7055383 B2), which claim polyamides incorporating 15-85 mol% BAMTHF in the diamine component exhibit excellent gas-barrier properties [1]. The differentiation from BAMF lies in the specific polymer microstructure enabled by BAMTHF's saturated ring, which influences chain packing and free volume, thereby enhancing barrier performance [2]. For procurement teams focused on developing sustainable, high-performance packaging materials, BAMTHF offers a bio-based alternative to petroleum-derived barrier polymers, with its performance validated by patent claims of superior barrier characteristics.

Design of Flexible and Processable Polyimides for Electronics and Coatings

The Rhodia Operations patent (EP 2989144 A1) highlights the use of BAMTHF as a diamine for polyimide synthesis, with the explicit goal of modulating polymer flexibility [3]. Unlike the rigid polyimides obtained from BAMF, BAMTHF-derived polyimides are expected to exhibit enhanced chain mobility and improved processability, making them suitable for applications such as flexible electronics substrates, coatings requiring conformability, and melt-processable high-performance thermoplastics [4]. This scenario is a direct application of the class-level inference regarding polymer chain flexibility.

Cost-Effective and Sustainable Production of BAMTHF via One-Pot Hydrogenation of BAMF

The one-pot synthesis method patented by Mitsubishi Gas Chemical Co. (US 2020/0308126 A1) offers a significant economic and environmental advantage over multi-step alternative routes [5]. This scenario is relevant for chemical manufacturers looking to establish a supply chain for bio-based BAMTHF. The ability to produce the monomer in a single, efficient step from the readily available precursor BAMF reduces production costs, waste, and energy consumption, making BAMTHF a more attractive procurement option for large-scale polymer production [6].

Low-Temperature Catalysis for Polyethylene Terephthalate (PET) Production

Based on the reported low-temperature catalytic activity for PET polymerization, BAMTHF can be procured as a specialized catalyst for energy-efficient PET synthesis . Unlike conventional high-temperature catalysts, BAMTHF's activity at lower temperatures can reduce thermal degradation of the polymer and enable the incorporation of temperature-sensitive additives or co-monomers. This application is supported by product datasheet information, and it presents a niche but quantifiable advantage for PET manufacturers aiming to reduce their carbon footprint and improve product quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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